An In-depth Technical Guide to the Thermodynamic Properties and Stability Profile of Piperidine-4-ylethanol Compounds
An In-depth Technical Guide to the Thermodynamic Properties and Stability Profile of Piperidine-4-ylethanol Compounds
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules, valued for its ability to impart desirable pharmacokinetic properties.[1] Among its numerous derivatives, piperidine-4-ylethanol serves as a crucial building block and intermediate in the synthesis of more complex drug candidates.[2] Its structural features, combining a basic nitrogen atom within a saturated heterocyclic ring and a primary alcohol functional group, present a unique set of physicochemical characteristics that are pivotal to its utility and the performance of the final active pharmaceutical ingredient (API).
Understanding the thermodynamic properties and stability profile of piperidine-4-ylethanol is not merely an academic exercise; it is a fundamental requirement for robust drug development. These parameters govern critical aspects such as solubility, dissolution rate, manufacturability, and shelf-life of an API.[3][4][5][6] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties, making a thorough thermodynamic characterization essential to ensure consistent and predictable performance of the final drug product.[3][4][5][6]
This technical guide provides a comprehensive overview of the thermodynamic properties and stability profile of piperidine-4-ylethanol and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for those working with this important class of compounds.
Thermodynamic Properties of Piperidine-4-ylethanol
The thermodynamic properties of a compound dictate its energy landscape and, consequently, its physical and chemical behavior. For piperidine-4-ylethanol, key thermodynamic parameters include enthalpy, entropy, and Gibbs free energy of formation, as well as properties related to phase transitions such as melting point and enthalpy of fusion.
Conformational Analysis: The Foundation of Stability
The piperidine ring exists predominantly in a chair conformation to minimize steric and angle strain.[7] For piperidine-4-ylethanol, the ethanol substituent at the C4 position can adopt either an equatorial or an axial orientation. The conformational preference is a critical determinant of the molecule's overall energy and, therefore, its stability.
Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to minimize 1,3-diaxial interactions.[8] The interplay of steric hindrance, electrostatic interactions, and hyperconjugation governs the conformational equilibrium.[9][10] Computational studies, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different conformers and understanding the underlying energetic contributions.[11]
Logical Relationship: Conformational Analysis to Thermodynamic Stability
Caption: Relationship between conformational preference and thermodynamic stability.
Key Thermodynamic Parameters
| Thermodynamic Property | Symbol | Significance in Drug Development | Typical Experimental Technique(s) | Reference Value (Piperidine) |
| Enthalpy of Formation | ΔfH° | Indicates the energy released or absorbed during the formation of the compound from its constituent elements. Relates to the intrinsic stability of the molecule. | Combustion Calorimetry | -48.2 ± 0.7 kJ/mol (liquid)[12] |
| Gibbs Free Energy of Formation | ΔfG° | Represents the spontaneity of the formation reaction. A more negative value indicates a more stable compound under standard conditions. | Calculated from ΔfH° and S° | 100.3 kJ/mol (liquid)[12] |
| Molar Entropy | S° | A measure of the randomness or disorder of the molecules. Influences solubility and phase transitions. | Heat Capacity Measurements | 204.6 ± 0.4 J/mol·K (liquid)[12] |
| Melting Point | Tm | A fundamental physical property influencing purification, formulation, and storage. For piperidine-4-ylethanol, it is reported as 46-47 °C.[13] | Differential Scanning Calorimetry (DSC) | -9 °C[14] |
| Enthalpy of Fusion | ΔfusH | The energy required to melt the solid. Important for understanding crystal lattice strength and for polymorphism studies. | Differential Scanning Calorimetry (DSC) | 9.04 kJ/mol[12] |
| Enthalpy of Vaporization | ΔvapH° | Energy required to vaporize the liquid. Relates to volatility and is important for processes like lyophilization. | Correlation Gas Chromatography[15][16] | 41.5 ± 0.2 kJ/mol[12] |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance. Essential for thermal hazard assessment and process design. | Adiabatic Calorimetry, DSC | 165.7 J/mol·K (liquid at 298.15 K)[17] |
Experimental and Computational Determination of Thermodynamic Properties
A multi-pronged approach combining experimental techniques and computational modeling is crucial for a comprehensive understanding of the thermodynamic profile of piperidine-4-ylethanol.
Experimental Protocols
DSC is a cornerstone technique for characterizing the thermal properties of materials.[18][19] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol for DSC Analysis of Piperidine-4-ylethanol:
-
Sample Preparation: Accurately weigh 2-5 mg of piperidine-4-ylethanol into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent volatilization, especially given the compound's boiling point.
-
Instrument Setup:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 150 °C at a rate of 10 °C/min. This heating rate is a good starting point to achieve a balance between resolution and sensitivity.
-
Hold at 150 °C for 2 minutes to ensure complete melting.
-
Cool down to 25 °C at 10 °C/min.
-
-
Atmosphere: Purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔfusH): Calculated by integrating the area under the melting peak.
-
Polymorphism: The presence of multiple melting peaks or recrystallization events upon cooling and subsequent reheating can indicate the existence of different polymorphic forms.
-
Causality Behind Experimental Choices:
-
Hermetic Pans: Essential for compounds that can sublime or evaporate before melting to ensure accurate enthalpy measurements.
-
Inert Atmosphere: Prevents oxidation, which is an exothermic process that can interfere with the endothermic melting signal.
-
Heating/Cooling Cycles: Can reveal the presence of metastable polymorphs and their interconversion.
Experimental Workflow: DSC Analysis for Polymorph Screening
Caption: Workflow for investigating polymorphism using DSC.
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and decomposition profiles.
Protocol for TGA Analysis of Piperidine-4-ylethanol:
-
Sample Preparation: Place 5-10 mg of the sample in an open ceramic or platinum pan.
-
Instrument Setup:
-
Temperature Program: Ramp from room temperature to 600 °C at 10 °C/min.
-
Atmosphere: Can be run under an inert atmosphere (nitrogen) to study pyrolysis or an oxidizing atmosphere (air) to study combustion.
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.
Computational Chemistry
Computational methods, particularly DFT, are powerful tools for predicting thermodynamic properties.[11]
Workflow for Computational Analysis:
-
Conformational Search: Identify all low-energy conformers of piperidine-4-ylethanol.
-
Geometry Optimization: Optimize the geometry of each conformer.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies, thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculation: Perform high-level single-point energy calculations to obtain accurate electronic energies.
-
Calculation of Thermodynamic Properties: Combine the results to calculate ΔfH°, ΔfG°, and S°.
Stability Profile of Piperidine-4-ylethanol
The stability of piperidine-4-ylethanol is paramount for its successful application. Degradation can lead to loss of potency, formation of toxic impurities, and changes in physical properties.
Degradation Pathways
Piperidine-4-ylethanol is susceptible to degradation through several pathways, primarily oxidation.
-
Oxidation of the Piperidine Ring: The nitrogen atom and the adjacent methylene groups are susceptible to oxidation, potentially leading to the formation of N-oxides, iminium intermediates, or ring-opened products.[20] Cytochrome P450-mediated metabolism often proceeds via such pathways.[20]
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.
-
Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo complex degradation reactions, including "arm switching" reactions in the presence of other amines.[21]
Factors Influencing Stability
-
Temperature: As with most chemical compounds, the rate of degradation increases with temperature. Arrhenius kinetics can be used to model this relationship and predict shelf-life at different storage temperatures.
-
pH: The basicity of the piperidine nitrogen (pKa ≈ 10-11) means that the compound will be protonated at acidic pH. The protonated form may have different stability characteristics compared to the free base.
-
Light: Photodegradation can occur, especially in the presence of photosensitizers.
-
Oxygen: The presence of oxygen is a key factor in oxidative degradation pathways.
Forced Degradation Studies
Forced degradation (stress testing) is a critical component of drug development used to identify potential degradation products and establish degradation pathways.
Protocol for Forced Degradation Study:
-
Prepare Solutions: Prepare solutions of piperidine-4-ylethanol in appropriate solvents (e.g., water, methanol).
-
Apply Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: Heat the solid at 80 °C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Identify the structure of major degradants using LC-MS/MS.
Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
A thorough understanding of the thermodynamic properties and stability profile of piperidine-4-ylethanol is indispensable for its effective use in pharmaceutical development. This guide has provided a framework for approaching this characterization, from fundamental conformational analysis to detailed experimental protocols for thermal analysis and forced degradation studies. While specific experimental data for this compound may be proprietary, the principles and methodologies outlined here, grounded in the broader literature of heterocyclic chemistry and pharmaceutical sciences, offer a robust roadmap for researchers. By systematically investigating these properties, scientists can ensure the development of safe, stable, and efficacious drug products.
References
-
Ali, S., Saokaew, P., Aman, A., Todsaporn, D., Sanachai, K., Krusong, K., Hannongbua, S., Wolschann, P., Mahalapbutr, P., & Rungrotmongkol, T. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Modeling, 30(1), 23. [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved February 12, 2026, from [Link]
-
Eom, S. Y., Lee, Y. R., & Kwon, C. H. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(40), 22823–22830. [Link]
- Karpiński, P. (2006). Polymorphism of Active Pharmaceutical Ingredients. Chemical Engineering & Technology, 29(2), 231-237.
- Masumoto, H., Ohta, S., & Hirobe, M. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768–780.
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidineethanol. Retrieved February 12, 2026, from [Link]
- Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10.
-
Wójtowicz-Rajchel, H., Modrzejewska, M., & Rychter, M. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Polymorphism – All About Drugs [allfordrugs.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemical.journalspub.info [chemical.journalspub.info]
- 12. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 4-Piperidineethanol | 622-26-4 [chemicalbook.com]
- 14. Piperidine [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. piperidine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
